molecular formula C13H8Br2N2 B14712434 1,1'-(Diazomethylene)bis(4-bromobenzene) CAS No. 20359-77-7

1,1'-(Diazomethylene)bis(4-bromobenzene)

Cat. No.: B14712434
CAS No.: 20359-77-7
M. Wt: 352.02 g/mol
InChI Key: WOODXAVEURRDJL-UHFFFAOYSA-N
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Description

1,1’-(Diazomethylene)bis(4-bromobenzene): is an organic compound with the molecular formula C13H8Br2N2 . It is also known by other names such as Methane, diazodiphenyl- and Diphenyldiazomethane . This compound is characterized by the presence of two bromobenzene rings connected by a diazomethylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Diazomethylene)bis(4-bromobenzene) can be synthesized through various organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then treated with an oxidizing agent to yield the diazo compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Diazomethylene)bis(4-bromobenzene) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: such as and are commonly used in substitution reactions.

    Oxidizing agents: like or are used for oxidation reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1,1’-(Diazomethylene)bis(4-bromobenzene) involves its ability to participate in various chemical reactions due to the presence of the diazo group and bromine atoms. The diazo group can act as a source of nitrogen in reactions, while the bromine atoms can be substituted with other functional groups, allowing for the formation of diverse derivatives .

Comparison with Similar Compounds

  • 1,1’-(Diazomethylene)bis(benzene)
  • 1,1’-(Diazomethylene)bis(4-chlorobenzene)
  • 1,1’-(Diazomethylene)bis(4-fluorobenzene)

Comparison: 1,1’-(Diazomethylene)bis(4-bromobenzene) is unique due to the presence of bromine atoms, which can participate in specific substitution reactions that are not possible with other halogens like chlorine or fluorine. This makes it a valuable compound in organic synthesis for creating unique derivatives .

Properties

IUPAC Name

1-bromo-4-[(4-bromophenyl)-diazomethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOODXAVEURRDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=[N+]=[N-])C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80782493
Record name 1,1'-(Diazomethylene)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80782493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20359-77-7
Record name 1,1'-(Diazomethylene)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80782493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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